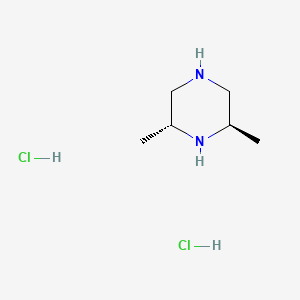

![molecular formula C8H8ClNS B596305 Benzo[b]thiophen-4-amine hydrochloride CAS No. 19075-32-2](/img/structure/B596305.png)

Benzo[b]thiophen-4-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

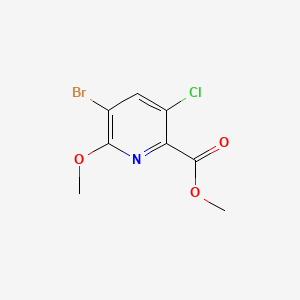

Benzo[b]thiophen-4-amine hydrochloride is a chemical compound with the linear formula C8H8ClNS . It is a solid substance .

Synthesis Analysis

The synthesis of benzo[b]thiophenes, including this compound, can be achieved through an aryne reaction with alkynyl sulfides . This process involves the use of easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner . The synthesis of diverse multisubstituted benzothiophene derivatives involving a pentacyclic compound was achieved by virtue of the good functional group tolerance and versatile C2 functionalizations .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C8H8ClNS .Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 185.68 . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Benzo[b]thiophene derivatives are synthesized for a range of pharmacological properties and used in medicinal chemistry. For example, thiadiazoles, oxadiazoles, pyrazolin, and diaryl pyrazoles starting from 3-chlorobenzo[b]thiophene-2-carboxyl chloride were synthesized and characterized for antibacterial, antifungal, and anti-inflammatory properties (Isloor, Kalluraya, & Pai, 2010).

Photochemical Behavior

- Benzo[b]thiophenes have been studied for their photochemical behavior in neutral solutions or in the presence of primary and tertiary amines. For example, photocyclisation of a saturated compound obtained by photolysis of benzo[b]thiophene in a primary amine was observed (Buquet, Couture, Lablache-Combier, & Pollet, 1981).

Reactions and Properties

- Benzo[b]thiophene-2(3H)one has been studied for its reactions with various compounds. For instance, its reaction with HMPA (hexamethylphosphorictriamide) to give 2-dimethylaminobenzo[b]thiophene was investigated (Vesterager, Pedersen, & Lawesson, 1973).

Application in Synthesis of Spiroheterocycles

- Benzo[b]thiophen-3(2H)-one 1,1-dioxide is used in the synthesis of new heterocyclic systems such as 3H,2′H-spiro[benzo[b]thieno[3,2-b]pyridine-3,2′-benzo[b]thiophene], highlighting its versatility in heterocyclic synthesis (Cekavicus et al., 2008).

Chemoselectivity in Synthesis

- Benzo[b]thiophene derivatives are used in chemoselective synthesis, as demonstrated by the synthesis of thioaurones, hydroxy ketones, and thiafluorenones from N,N-diethyl-ortho-methyl sulfanyl aryl amides (Pradhan, De, & Mortier, 2005).

Safety and Hazards

Wirkmechanismus

Biochemical Pathways

The biochemical pathways affected by Benzo[b]thiophen-4-amine hydrochloride are currently unknown . As research progresses, we can expect to gain more insight into the downstream effects of this compound on various biochemical pathways.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . As more research is conducted, we will gain a better understanding of the effects of this compound at the molecular and cellular levels.

Eigenschaften

IUPAC Name |

1-benzothiophen-4-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NS.ClH/c9-7-2-1-3-8-6(7)4-5-10-8;/h1-5H,9H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SONFOXDXMBOMPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CSC2=C1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(4-Chlorophenyl)cyclohexyl]methanol](/img/structure/B596231.png)

![N-[(Piperidin-4-yl)methyl]cyclopropanamine](/img/structure/B596235.png)

![N,N-dimethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B596237.png)

![tert-butyl 4-oxo-3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B596238.png)